molecular formula C10H21O3P B14746322 Dibutyl ethenylphosphonate CAS No. 682-76-8

Dibutyl ethenylphosphonate

Cat. No.: B14746322
CAS No.: 682-76-8
M. Wt: 220.25 g/mol
InChI Key: WAHXDGYCAZAQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl ethenylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl ethenylphosphonate can be synthesized through the reaction of phosphorus trichloride with butanol and ethenyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

PCl3+2C4H9OH+C2H3OH(C4H9O)2P(O)C2H3+3HClPCl_3 + 2C_4H_9OH + C_2H_3OH \rightarrow (C_4H_9O)_2P(O)C_2H_3 + 3HCl PCl3​+2C4​H9​OH+C2​H3​OH→(C4​H9​O)2​P(O)C2​H3​+3HCl

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl ethenylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine oxides and phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dibutyl ethenylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.

Mechanism of Action

The mechanism by which dibutyl ethenylphosphonate exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form stable complexes also makes it useful in drug delivery, as it can protect drugs from degradation and enhance their bioavailability.

Comparison with Similar Compounds

Dibutyl ethenylphosphonate is similar to other organophosphorus compounds such as:

    Dibutyl phthalate: Used as a plasticizer but has different chemical properties and applications.

    Diisobutyl phthalate: Another plasticizer with similar uses but different chemical structure.

    Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different chemical properties.

Properties

CAS No.

682-76-8

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

1-[butoxy(ethenyl)phosphoryl]oxybutane

InChI

InChI=1S/C10H21O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3

InChI Key

WAHXDGYCAZAQPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.